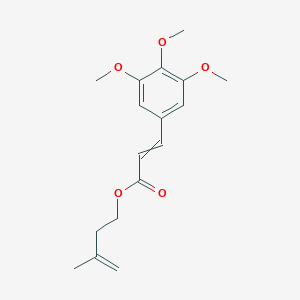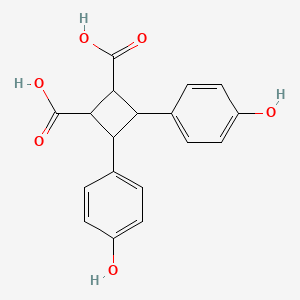
3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid is an organic compound with the molecular formula C₁₈H₁₆O₆. This compound is characterized by the presence of two hydroxyphenyl groups attached to a cyclobutane ring, which is further substituted with two carboxylic acid groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid can be achieved through a photochemical [2+2] cycloaddition reaction. This reaction involves the use of visible light or sunlight to induce the cycloaddition of two molecules of 4-hydroxycinnamic acid derivatives. The reaction is typically carried out in a solvent-free environment to ensure high stereospecificity and efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar photochemical methods. The use of renewable light sources, such as sunlight, makes the process environmentally friendly and cost-effective. Additionally, the solvent-free conditions reduce the need for extensive purification steps, making the process more efficient .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant and free radical scavenging activities.
Medicine: Explored for its potential inhibitory activity against certain enzymes and proteins.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The hydroxy groups can form hydrogen bonds with active sites, while the carboxylic acid groups can participate in ionic interactions. These interactions can inhibit the activity of certain enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane-1,2-dicarboxylic acid: Similar structure but lacks the hydroxyphenyl groups.
Cyclobutane-1,3-dicarboxylic acid: Different substitution pattern on the cyclobutane ring.
Caffeic acid derivatives: Similar phenolic structure but different ring system.
Uniqueness
3,4-Bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid is unique due to its combination of hydroxyphenyl and cyclobutane-dicarboxylic acid moieties. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
133097-99-1 |
|---|---|
Fórmula molecular |
C18H16O6 |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
3,4-bis(4-hydroxyphenyl)cyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C18H16O6/c19-11-5-1-9(2-6-11)13-14(10-3-7-12(20)8-4-10)16(18(23)24)15(13)17(21)22/h1-8,13-16,19-20H,(H,21,22)(H,23,24) |
Clave InChI |
TTYYRPWJVRZDEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2C(C(C2C(=O)O)C(=O)O)C3=CC=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


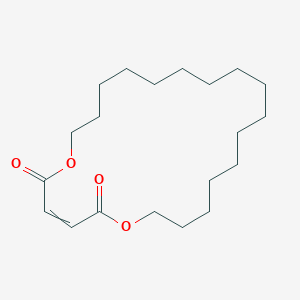
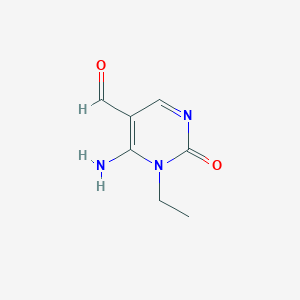
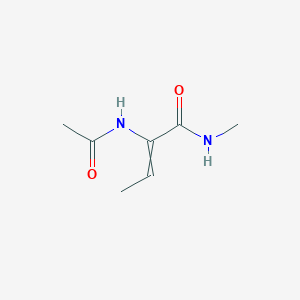
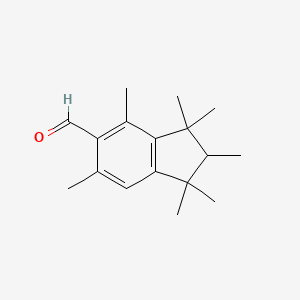
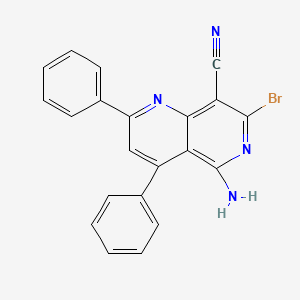
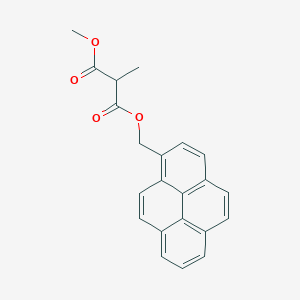
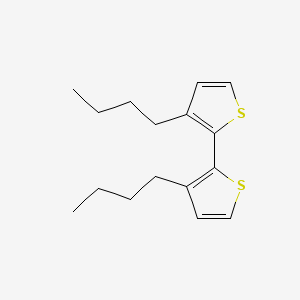
![9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole](/img/structure/B14269579.png)
![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
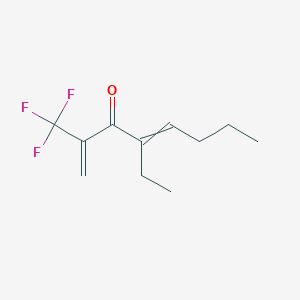
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

